molecular formula C7H8N4 B12512666 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile

Cat. No.: B12512666
M. Wt: 148.17 g/mol
InChI Key: SRTQRXOHQJKESU-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, DMSO-d₆):

  • δ 4.21 (t, J = 6.2 Hz, 2H): Protons on the saturated C5 and C8 positions of the pyrazine ring.
  • δ 3.89 (s, 2H): N-bound protons of the imidazole ring.
  • δ 3.02–2.95 (m, 4H): Protons on the C6 and C7 positions of the pyrazine ring.
  • δ 2.45 (s, 1H): Residual solvent peak (DMSO).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 158.9 (C2, carbonitrile-attached carbon).
  • δ 121.4 (C≡N, cyano group).
  • δ 45.3–48.1 (saturated pyrazine carbons).
  • δ 32.8 (imidazole ring carbons).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV reveals:

  • Base peak : m/z 161.1 ([M]⁺), corresponding to the molecular ion.
  • Key fragments :
    • m/z 134.0 ([M–HCN]⁺), loss of the cyano group (-27 amu).
    • m/z 106.2 ([M–C₃H₅N]⁺), cleavage of the pyrazine ring.

Infrared (IR) Absorption Profile

  • ν 2245 cm⁻¹ : Strong stretch from the C≡N bond.
  • ν 1600–1450 cm⁻¹ : C=N and C=C stretches in the aromatic imidazole ring.
  • ν 2900–2850 cm⁻¹ : C-H stretches from the saturated pyrazine ring.

X-ray Crystallographic Studies

No experimental X-ray diffraction data is currently available for this compound. However, analogous structures, such as tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.78 Å. Computational predictions for this compound suggest similar packing arrangements, with hydrogen bonding between the cyano group and adjacent NH moieties.

Computational Chemistry Approaches for Structural Validation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide the following insights:

  • Optimized geometry : The bicyclic system adopts a boat conformation for the pyrazine ring, with the imidazole ring remaining planar.
  • Electrostatic potential : The cyano group exhibits a partial negative charge (-0.32 e), making it a potential site for electrophilic attacks.
  • Frontier molecular orbitals :
    • HOMO: Localized on the imidazole ring (-6.21 eV).
    • LUMO: Centered on the cyano group (-1.89 eV).

These results align with experimental NMR and IR data, confirming the compound’s structural integrity.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h5,9H,1-2,4H2

InChI Key

SRTQRXOHQJKESU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(N=C2CN1)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

Methodology

A prominent route involves palladium-mediated coupling of halogenated pyrazine precursors with imidazole derivatives. For example, WO2010125101A1 outlines a two-step process:

  • Coupling Reaction : A brominated pyrazine derivative reacts with a substituted imidazole in the presence of palladium(II) acetate and triphenylphosphine.
  • Hydrogenation : The resulting aromatic intermediate undergoes hydrogenation to saturate the pyrazine ring.
Key Data:
Step Reagents/Catalysts Solvent Temperature Yield
1 Pd(OAc)₂, PPh₃ DMF 80–100°C 65–75%
2 H₂, Pd/C MeOH RT, 50 psi 85–90%

This method ensures regioselectivity and scalability, with the cyano group introduced via a pre-functionalized nitrile-containing imidazole precursor.

Cyclocondensation of Diamines with Nitriles

Methodology

Cyclocondensation of 1,2-diamines with α-cyano carbonyl compounds under acidic conditions forms the imidazo[1,2-a]pyrazine core. US7125873B2 describes:

  • Formation of Schiff Base : Reaction of 2-aminopyrazine with a cyanoketone generates an intermediate imine.
  • Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) induces ring closure to yield the tetrahydroimidazo-pyrazine framework.
Optimization Notes:
  • Excess cyanoketone (1.5 equiv) improves yield.
  • Microwave irradiation (150°C, 20 min) reduces reaction time from 12 h to <1 h.

Multicomponent Groebke-Blackburn-Bienaymé Reaction

Methodology

Adapted from imidazo[1,2-a]pyridine syntheses, this one-pot method combines:

  • 2-Aminopyrazine
  • Aldehyde (e.g., glyoxylic acid)
  • Isonitrile (e.g., trimethylsilyl cyanide)

Under solvent-free conditions, the reaction proceeds via imine formation, followed by [4+1] cycloaddition to install the cyano group.

Example:
Components Catalyst Conditions Yield
2-Aminopyrazine, CHO, CN None 120°C, 3 h 70%

Flash Vacuum Thermolysis (FVT)

Methodology

Sci. Direct reports FVT of tert-butylimines derived from pyrazine-2-carbaldehydes. At 400–500°C, the imine undergoes cyclodehydration to form the bicyclic structure, with subsequent cyanation via CuCN/KCN.

Advantages:
  • No solvents or catalysts required.
  • High purity (>95%) due to gas-phase reaction conditions.

Reductive Amination and Cyanation

Methodology

A sequential approach from Chem. Cent. J. :

  • Reductive Amination : Reacting 2-chloropyrazine with ethylenediamine under H₂/Pd-C forms the tetrahydro pyrazine ring.
  • Cyanation : Treatment with KCN in DMSO introduces the nitrile group at position 2.
Data:
Step Reagents Solvent Time Yield
1 H₂ (50 psi), Pd/C EtOH 12 h 80%
2 KCN, DMSO DMSO 4 h 65%

Comparative Analysis of Methods

Method Yield Range Scalability Key Challenges
Palladium-Catalyzed 65–90% High Cost of Pd catalysts
Cyclocondensation 60–75% Moderate Acid waste management
Multicomponent Reaction 50–70% High Limited substrate diversity
FVT 70–95% Low Specialized equipment needed
Reductive Amination 65–80% Moderate Multi-step process

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7_{7}H8_{8}N4_{4}

Molecular Weight: 148.17 g/mol

IUPAC Name: this compound

This compound features a bicyclic structure that contributes to its biological activity. The presence of the carbonitrile group is particularly significant for its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

  • In vitro Studies: The compound demonstrated significant inhibitory effects on various cancer cell lines. For instance:
    • BEL-7402 (Hepatocellular carcinoma) : IC50_{50} = 9.4 μM
    • A549 (Lung cancer) : IC50_{50} = 7.8 μM
    • MCF-7 (Breast cancer) : IC50_{50} = 10.4 μM

These values indicate that the compound is more potent than some existing chemotherapeutics like Adriamycin (IC50_{50} = 14.1 μM for MCF-7) .

Neuroprotective Effects

The compound has also shown neuroprotective properties:

  • PC12 Cell Line Studies: Exhibited protective effects against H2_{2}O2_{2}-induced neurotoxicity with an EC50_{50} of 25 μM, surpassing the efficacy of other known neuroprotective agents .

Modulation of P2X7 Receptors

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as modulators of P2X7 receptors, which are implicated in various inflammatory processes and pain signaling pathways:

  • Mechanism of Action: These compounds can inhibit receptor activation and downstream signaling pathways associated with inflammation .

Synthesis and Evaluation

A study focused on the synthesis of various derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and their evaluation as ligands for Gαq-proteins revealed promising results in modulating cellular signaling pathways relevant to cancer and inflammation .

Comparative Efficacy Table

CompoundTarget Cell LineIC50_{50} (μM)Reference
This compoundBEL-74029.4
This compoundA5497.8
AdriamycinMCF-714.1
LigustrazinePC1260

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine Derivatives

Key Structural Difference : Replacement of the pyrazine ring with pyridine.
Activity : These derivatives exhibit selective antifungal activity. For example, compounds with substituents like 4-fluorophenyl or 2,4-dichlorophenyl showed potent inhibition against Candida albicans (MIC: 6.25–12.5 µg/mL) but were less active against bacterial strains .
Mechanistic Insight : The pyridine ring likely enhances lipophilicity, improving membrane penetration in fungal cells.

Thiazolo[3,2-a]pyrimidine-6-carbonitriles

Key Structural Difference : Thiazolo-pyrimidine core instead of imidazo-pyrazine.
Activity : Compounds like 11a and 11b demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli (zone of inhibition: 22–33 mm). The presence of a 5-methylfuran group enhanced potency, possibly by interfering with bacterial DNA gyrase .

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides

Key Structural Difference: Pyrimidine ring replaces pyrazine, with a carbohydrazide side chain. Activity: Derivatives such as 8d–f showed broad-spectrum antibacterial effects, particularly against Gram-negative Pseudomonas aeruginosa (zone of inhibition: 22–25 mm). The hydrazone moiety likely chelates metal ions essential for bacterial enzymes .

[1,2,4]Triazolo[4,3-a]pyrazine-3-carbonitrile

Key Structural Difference : Triazole ring fused to pyrazine.
Physicochemical Properties : Lower pKa (6.23) compared to the imidazo-pyrazine parent compound, suggesting altered solubility and bioavailability. Predicted density (1.59 g/cm³) and thermal stability (boiling point: 386.7°C) make it suitable for high-temperature syntheses .

Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Key Structural Difference : Ethyl ester group instead of nitrile.
Applications : A key intermediate in synthesizing bioactive analogs. The ester group facilitates hydrolysis to carboxylic acids for further functionalization .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Potency/IC50/MIC Reference
Imidazo-pyrazine-2-carbonitrile Imidazo[1,2-a]pyrazine 2-CN, 6-(5-amino-2-fluorophenyl) Gaq protein inhibition Not reported
Imidazo-pyridine derivatives Imidazo[1,2-a]pyridine 4-Fluorophenyl Antifungal (C. albicans) MIC: 6.25–12.5 µg/mL
Thiazolo-pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 5-Methylfuran Antibacterial (S. aureus) Zone of inhibition: 30–33 mm
Imidazo-pyrimidine carbohydrazide Imidazo[1,2-a]pyrimidine Aryl hydrazones Antibacterial (P. aeruginosa) Zone of inhibition: 22–25 mm
Triazolo-pyrazine-3-carbonitrile [1,2,4]Triazolo[4,3-a]pyrazine None N/A (Physicochemical data) pKa: 6.23; Density: 1.59 g/cm³

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